4-(2-Aminoethoxy)benzene-1,3-diamine
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Overview
Description
4-(2-Aminoethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C8H14N2O It is a derivative of benzene, featuring two amino groups and an aminoethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethoxy)benzene-1,3-diamine typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using zinc powder in ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethoxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or zinc powder in ethanol are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Aminoethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar structural features but lacking the aminoethoxy group.
m-Phenylenediamine: Another isomer of phenylenediamine with the amino groups in the meta position.
p-Phenylenediamine: An isomer with the amino groups in the para position.
Uniqueness: 4-(2-Aminoethoxy)benzene-1,3-diamine is unique due to the presence of the aminoethoxy group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
104752-50-3 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(2-aminoethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C8H13N3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4,9-11H2 |
InChI Key |
BNRMHEDSMWOIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCN |
Origin of Product |
United States |
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